Cas no 1780802-79-0 (3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine)
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine
- SB73814
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- Inchi: 1S/C5H11NO3S/c1-9-2-5(6)3-10(7,8)4-5/h2-4,6H2,1H3
- InChI Key: KVLAOAFMJWUKHI-UHFFFAOYSA-N
- SMILES: S1(CC(COC)(C1)N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 204
- XLogP3: -1.8
- Topological Polar Surface Area: 77.8
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-100MG |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 100MG |
¥ 1,465.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-250MG |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 250MG |
¥ 2,336.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-500MG |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 500MG |
¥ 3,894.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-1G |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 1g |
¥ 5,841.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-5G |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 5g |
¥ 17,523.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-100mg |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 100mg |
¥1464.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-250mg |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 250mg |
¥2336.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-500mg |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 500mg |
¥3894.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-1g |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 1g |
¥5841.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL321-5g |
3-(methoxymethyl)-1,1-dioxo-thietan-3-amine |
1780802-79-0 | 95% | 5g |
¥17523.0 | 2024-04-23 |
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine Suppliers
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine
Professional Introduction to 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine (CAS No. 1780802-79-0)
3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1780802-79-0, belongs to the thietan class of molecules, which are characterized by a sulfur-containing five-membered ring. The presence of both dioxo and amine functional groups makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structure of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine features a highly strained ring system, which can influence its reactivity and interactions with biological targets. The dioxo group (C=O double bonds) introduces electrophilic centers, while the amine group (–NH₂) provides nucleophilic character. This dual functionality makes the compound a versatile scaffold for designing molecules with specific pharmacological properties. Recent studies have highlighted the importance of such structural features in developing novel therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
In recent years, there has been growing interest in thietan derivatives due to their reported bioactivity against various pathogens and their potential as intermediates in the synthesis of more complex pharmaceuticals. The amine moiety in 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine is particularly noteworthy, as it can form hydrogen bonds with biological targets, enhancing binding affinity. Additionally, the dioxo group can participate in dipole-dipole interactions, further stabilizing the compound's binding to its intended target.
One of the most compelling aspects of this compound is its potential application in antimicrobial therapy. The unique structural motifs present in 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine suggest that it may interact with bacterial enzymes or cellular components in ways that disrupt pathogenic processes. For instance, the hydrogen bonding capabilities of the amine group could be exploited to target bacterial cell wall synthesis or DNA replication mechanisms. Furthermore, the electrophilic nature of the dioxo group may allow for covalent interactions with critical biomolecules, leading to potent antimicrobial effects.
Another area of interest is the potential use of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine as a prodrug or intermediate in the synthesis of more complex molecules. The presence of both reactive functional groups provides opportunities for further chemical modification, enabling chemists to tailor the compound's properties for specific applications. For example, the methoxymethyl group (–CH₂–OCH₃) can be easily hydrolyzed under physiological conditions, releasing a reactive intermediate that can then undergo further transformations.
Recent advancements in computational chemistry have also contributed to our understanding of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine's potential applications. Molecular modeling studies have revealed that this compound may exhibit high binding affinity for certain enzymes and receptors involved in inflammation and immune response. These findings align with current research trends aimed at identifying novel therapeutic targets for chronic inflammatory diseases. By leveraging computational tools, researchers can predict how modifications to this scaffold might enhance its pharmacological activity.
The synthesis of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine presents unique challenges due to its strained ring system and multiple reactive sites. However, recent developments in synthetic methodologies have made it possible to access this compound with high yield and purity. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the desired framework efficiently. These advances not only facilitate research but also open up new avenues for exploring related derivatives.
The biological evaluation of 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine has yielded promising results thus far. Preliminary studies indicate that it exhibits moderate activity against certain bacterial strains while maintaining low toxicity profiles in vitro. These findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications. Additionally, the compound's stability under various conditions makes it a suitable candidate for formulation into drug products.
In conclusion, 3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine (CAS No. 1780802-79-0) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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